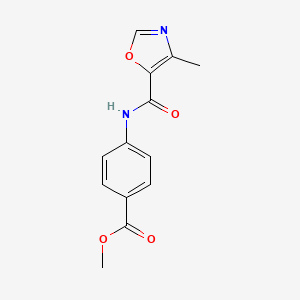

Methyl 4-(4-methyloxazole-5-carboxamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds, such as Methyl Benzoate, involves an acid-catalyzed reaction between a carboxylic acid and an alcohol . The acid catalyst protonates the carboxylic acid, making the carboxylic carbon atom more susceptible to nucleophilic attack by an unpaired pair of electrons on the oxygen atom of the alcohol . This leads to the formation of a tetrahedral intermediate with two equivalent hydroxyl groups .

Molecular Structure Analysis

The molecular structure of similar compounds like “4-Methyl-5-oxazolecarboxylic Acid” has a molecular formula of CHNO, an average mass of 127.098 Da, and a monoisotopic mass of 127.026939 Da .

Aplicaciones Científicas De Investigación

Antimicrobial Agent Development

Oxazole derivatives, such as Methyl 4-(4-methyloxazole-5-carboxamido)benzoate, have been studied for their potential as antimicrobial agents. These compounds can interfere with the biofilm formation of bacteria like Staphylococcus aureus, which is crucial for combating persistent infections .

Cancer Research

Some oxazole derivatives exhibit cytotoxic activities against cancer cell lines. This makes them valuable for cancer research, where they can be used to study tumor growth inhibition or as a scaffold for developing new anticancer drugs .

Biofilm Inhibition Studies

The ability of oxazole derivatives to inhibit biofilm formation is not only important for antimicrobial strategies but also for understanding the mechanisms of biofilm resistance and developing materials that resist biofilm formation in industrial and medical settings .

Synthetic Chemistry

Methyl 4-(4-methyloxazole-5-carboxamido)benzoate can serve as a building block in synthetic chemistry, particularly in the synthesis of complex molecules with potential pharmacological activities .

Agricultural Research

Compounds with antimicrobial properties, like oxazole derivatives, are of interest in agricultural research for the development of new fungicides and bactericides to protect crops from pathogens .

Material Science

The structural properties of oxazole derivatives make them candidates for material science research, where they can be incorporated into polymers or coatings to impart specific characteristics like microbial resistance or enhanced durability .

Propiedades

IUPAC Name |

methyl 4-[(4-methyl-1,3-oxazole-5-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-8-11(19-7-14-8)12(16)15-10-5-3-9(4-6-10)13(17)18-2/h3-7H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDQJLYXZYQJRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=N1)C(=O)NC2=CC=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2589642.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2589644.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2589645.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2589653.png)

![4-(tert-butyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2589665.png)